Tetrakis(tri-o-tolylphosphine)palladium(0)
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Overview
Description
Tetrakis(tri-o-tolylphosphine)palladium(0) is a coordination complex of palladium with four tri-o-tolylphosphine ligands. This compound is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions. It is known for its bright yellow crystalline appearance and its ability to facilitate the formation of carbon-carbon and carbon-heteroatom bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(tri-o-tolylphosphine)palladium(0) can be synthesized through the reduction of palladium(II) precursors in the presence of tri-o-tolylphosphine. One common method involves the reduction of sodium chloropalladate with hydrazine in the presence of tri-o-tolylphosphine. The reaction can be carried out in a one-pot process without isolating intermediates .
Industrial Production Methods
While specific industrial production methods for Tetrakis(tri-o-tolylphosphine)palladium(0) are not well-documented, the general approach involves the use of palladium(II) salts and tri-o-tolylphosphine under controlled conditions to ensure high yield and purity. The compound is sensitive to air and moisture, requiring careful handling and storage.
Chemical Reactions Analysis
Types of Reactions
Tetrakis(tri-o-tolylphosphine)palladium(0) is primarily involved in cross-coupling reactions, including:
Oxidative Addition: The palladium(0) center undergoes oxidative addition with organic halides.
Transmetalation: The intermediate formed undergoes transmetalation with organometallic reagents or boronic acids.
Reductive Elimination: The final step involves reductive elimination to form the desired product.
Common Reagents and Conditions
Common reagents used in these reactions include aryl halides, alkyl halides, vinyl halides, organometallic reagents, and boronic acids. Typical conditions involve the use of solvents like toluene or THF, and the reactions are often carried out under inert atmospheres to prevent oxidation.
Major Products
The major products formed from these reactions are typically biaryl compounds, alkenes, and other carbon-carbon or carbon-heteroatom bonded structures. These products are valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Tetrakis(tri-o-tolylphosphine)palladium(0) has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and natural products.
Medicine: It plays a role in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Tetrakis(tri-o-tolylphosphine)palladium(0) involves several key steps:
Oxidative Addition: The palladium(0) center reacts with an organic halide to form a palladium(II) complex.
Transmetalation: The palladium(II) complex undergoes transmetalation with an organometallic reagent or boronic acid.
Reductive Elimination: The final step involves reductive elimination to form the desired product and regenerate the palladium(0) catalyst.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(triphenylphosphine)palladium(0): Similar in structure but uses triphenylphosphine ligands instead of tri-o-tolylphosphine.
Tetrakis(triphenylphosphine)platinum(0): A platinum analog with similar catalytic properties.
Tetrakis(triphenylphosphine)nickel(0): A nickel analog used in similar cross-coupling reactions.
Uniqueness
Tetrakis(tri-o-tolylphosphine)palladium(0) is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. The tri-o-tolylphosphine ligands provide steric and electronic properties that can be advantageous in certain reactions compared to other phosphine ligands.
Properties
Molecular Formula |
C84H84P4Pd |
---|---|
Molecular Weight |
1323.9 g/mol |
IUPAC Name |
palladium;tris(2-methylphenyl)phosphane |
InChI |
InChI=1S/4C21H21P.Pd/c4*1-16-10-4-7-13-19(16)22(20-14-8-5-11-17(20)2)21-15-9-6-12-18(21)3;/h4*4-15H,1-3H3; |
InChI Key |
ZVMUKASMEVIQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.CC1=CC=CC=C1P(C2=CC=CC=C2C)C3=CC=CC=C3C.[Pd] |
Origin of Product |
United States |
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